2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Description
This compound is a pyridazinone derivative fused with a cyclopenta[d][1,3]thiazole moiety and a 4-bromophenyl substituent.
The synthesis likely involves alkylation of pyridazinone intermediates with chloroacetamide derivatives, as described for analogous thiopyrimidines . Crystallographic validation of such structures typically employs tools like SHELX for refinement and hydrogen-bonding analysis, ensuring structural accuracy .
Properties
Molecular Formula |
C18H15BrN4O2S |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H15BrN4O2S/c19-12-6-4-11(5-7-12)13-8-9-17(25)23(22-13)10-16(24)21-18-20-14-2-1-3-15(14)26-18/h4-9H,1-3,10H2,(H,20,21,24) |
InChI Key |
HOXCZCKYGBOEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under reflux conditions.
Coupling Reactions: The final step involves coupling the bromophenyl-pyridazinone intermediate with the thiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridazinone core, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced pyridazinone derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in molecules with antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridazinone and thiazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
The compound shares structural motifs with several pyridazinone and thiazole derivatives. Key analogues include:
Key Structural Insights:
- Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound and Compound 71 enhances target binding compared to non-halogenated analogues, as seen in pyridazinone SAR studies .
- Rigidity vs.
- Hydrogen-Bonding Networks: Thiazole/thiadiazole rings facilitate stronger hydrogen-bonding interactions (e.g., N–H···O) than simpler pyridazinones, improving crystallinity and stability .
Biological Activity
The compound 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is an organic molecule with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.3 g/mol. The compound features a pyridazine core and a tetrahydro-cyclopentathiazole moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.3 g/mol |
| CAS Number | 1282096-29-0 |
| Structural Features | Bromophenyl and thiazole groups |
Anticancer Potential
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, research has demonstrated that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study screened a library of compounds for anticancer activity on multicellular spheroids, identifying several candidates with promising effects against different cancer cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Effects
Compounds within the same class have also shown antimicrobial activity. The presence of the bromophenyl group enhances the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. In vitro studies have reported that similar pyridazinone derivatives possess broad-spectrum antimicrobial properties against various pathogens.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
- Receptor Modulation : It could interact with receptors that regulate cellular responses to growth factors or hormones.
Case Studies and Research Findings
- Anticancer Screening : A study published in 2019 identified novel anticancer compounds through systematic screening of drug libraries on multicellular spheroids. The findings suggested that compounds structurally related to our target exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Testing : Research has shown that related compounds demonstrated notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standardized methods, revealing effective concentrations at which bacterial growth was inhibited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
